molecular formula C10H7ClF4OS B14062290 1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14062290
M. Wt: 286.67 g/mol
InChI Key: BNSNWAUQRWLHLE-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structure and properties. It contains a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-fluoro-4-(trifluoromethylthio)benzene with chloroacetone in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the starting materials and the product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluoro and trifluoromethylthio groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and trifluoromethylthio groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClF4OS

Molecular Weight

286.67 g/mol

IUPAC Name

1-chloro-1-[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

BNSNWAUQRWLHLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)F)Cl

Origin of Product

United States

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